6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane
Description
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core decorated with a 5-methyl-1,2,4-triazole substituent and a methyl group. This compound belongs to a broader class of nitrofuran-tagged diazaspirooctanes investigated for their antitubercular activity . The structural uniqueness of the spirocyclic core, combined with peripheral azole substituents, enables interactions with bacterial targets, particularly Mycobacterium tuberculosis H37Rv .
Propriétés
IUPAC Name |
6-methyl-8-(5-methyl-1H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-7-12-9(14-13-7)8-3-15(2)6-10(8)4-11-5-10/h8,11H,3-6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHFKDTBUAHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CC23CNC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the formation of the spirocyclic structure. Key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The triazole intermediate is then subjected to spirocyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Substituent Effects on the Azole Ring
Key Observations :
- Azole Type : Replacement of 1,2,4-triazole (Compound 21) with 1,2,4-oxadiazole (Compound 24) improved activity (MIC: >16 µg/mL → 0.5 µg/mL). The oxadiazole’s electronegativity likely enhances target binding .
- However, compound 27, with a 3-cyclopropyl-1,2,4-oxadiazole and methylsulfonyl group, showed significant potency (MIC: 0.25 µg/mL) .
- Core Modifications : Methylsulfonyl at the 6-position (Compound 27, 17) outperformed benzyl-substituted analogues (Compound 21, 22), suggesting enhanced bioavailability or reduced steric hindrance .
Role of Nitrofuran Tag
The target compound lacks the 5-nitro-2-furoyl group present in highly active analogues (e.g., Compound 17). This group is critical for generating reactive intermediates that disrupt bacterial enzymes . Its absence in the target compound may explain lower reported activity compared to derivatives like Compound 17 (MIC: 0.016 µg/mL) .
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., Compound 24: 180–182°C) exhibit higher melting points than those with flexible groups (e.g., Compound 22: 155–157°C), correlating with crystallinity and stability .
- Synthetic Yields : Methylsulfonyl derivatives (Compound 27: 63% yield) were synthesized more efficiently than benzyl-substituted analogues (Compound 21: 43%), likely due to optimized reaction conditions .
Research Findings and Implications
- Antitubercular Activity : The 1,2,4-oxadiazole derivatives (e.g., Compound 24, 27) demonstrated superior activity over triazole analogues, highlighting the azole scaffold’s role in target engagement .
- Toxicity Considerations : Nitrofuran derivatives with methylsulfonyl groups (e.g., Compound 17) showed reduced systemic toxicity in preclinical models, making them promising leads .
- Structural Flexibility : The spirocyclic core tolerates diverse substituents, enabling fine-tuning of pharmacokinetic properties without compromising activity .
Activité Biologique
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 207.28 g/mol
- CAS Number : 2168445-77-8
Biological Activity Overview
The compound exhibits a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research has shown that derivatives of the diazaspiro[3.4]octane core exhibit significant antimicrobial properties. A notable study demonstrated that compounds based on this scaffold displayed potent activity against Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Compounds Derived from Diazaspiro[3.4]octane
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane | TBD |
| Compound 1 | 0.016 |
| Compound 2 | >100 |
| Compound 3 | 25 |
In this study, the compound exhibited a MIC of 0.016 μg/mL against M. tuberculosis, indicating strong potential as an antitubercular agent .
Anticancer Activity
The diazaspiro[3.4]octane core has been linked to various anticancer activities. For instance, compounds derived from this structure have been reported to inhibit menin-MLL1 interactions, which are critical in certain types of leukemia .
The biological activity of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways associated with disease progression .
- Reactive Intermediate Formation : Similar to other nitro compounds, it may generate reactive intermediates that can damage bacterial cells or cancer cells.
Case Studies
Several studies have highlighted the efficacy of compounds based on the diazaspiro[3.4]octane structure:
- Antitubercular Activity : A study synthesized a series of nitrofuran derivatives based on diazaspiro[3.4]octane and evaluated their activity against M. tuberculosis. The most effective compound showed a MIC of 0.016 μg/mL .
- Cancer Cell Lines : Another investigation assessed the effects of diazaspiro[3.4]octane derivatives on various cancer cell lines, revealing promising cytotoxic effects that warrant further exploration in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
